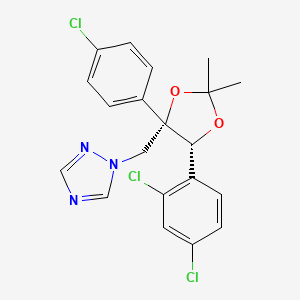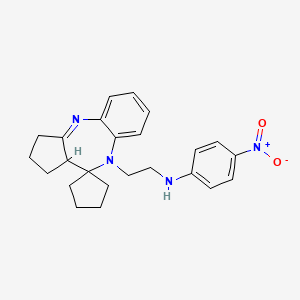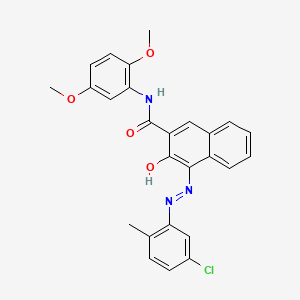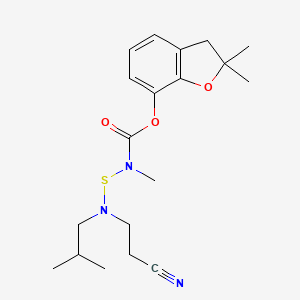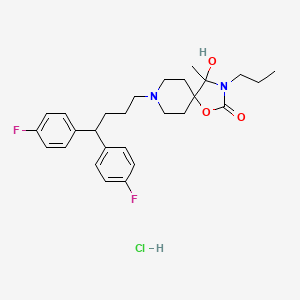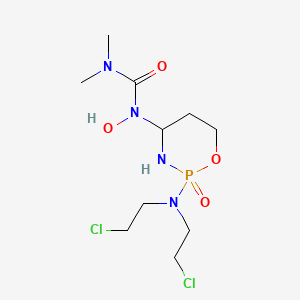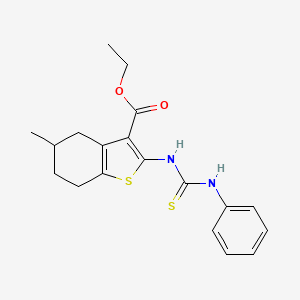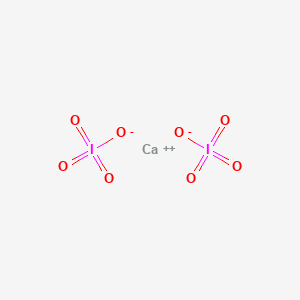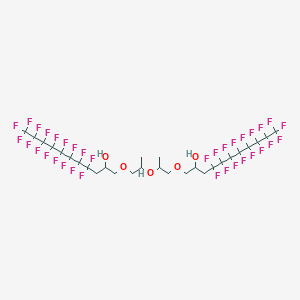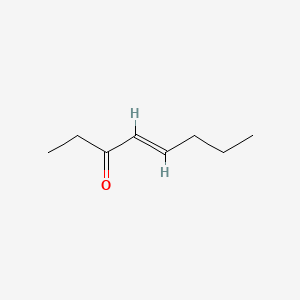
4-Octen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octen-3-one is an organic compound with the molecular formula C8H14O. It is a ketone with an unsaturated bond, specifically an α,β-unsaturated ketone. This compound is known for its distinctive odor, which is often described as metallic or mushroom-like. It is used in various applications, including as a flavoring agent and in scientific research.
Métodos De Preparación
4-Octen-3-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal with acetone, followed by dehydration to form the α,β-unsaturated ketone. Industrial production methods may involve catalytic processes to ensure high yield and purity. The reaction conditions typically include the use of a base such as sodium hydroxide and controlled temperatures to facilitate the condensation and dehydration steps.
Análisis De Reacciones Químicas
4-Octen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols, such as 4-octen-3-ol.
Substitution: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Octen-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its biological activity.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor profile.
Mecanismo De Acción
The mechanism of action of 4-Octen-3-one involves its interaction with biological targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in pathogens . The compound’s unsaturated bond and carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
4-Octen-3-one can be compared with other similar compounds, such as:
Oct-1-en-3-one:
1-Octen-3-ol: The alcohol analog of this compound, known for its use as a mosquito attractant.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.
Propiedades
Número CAS |
69065-31-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(E)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
Clave InChI |
JPTOCTSNXXKSSN-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/C(=O)CC |
SMILES canónico |
CCCC=CC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



